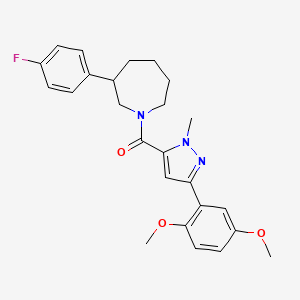

(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone

Description

Properties

IUPAC Name |

[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-[3-(4-fluorophenyl)azepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28FN3O3/c1-28-23(15-22(27-28)21-14-20(31-2)11-12-24(21)32-3)25(30)29-13-5-4-6-18(16-29)17-7-9-19(26)10-8-17/h7-12,14-15,18H,4-6,13,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISHTOORTDGVAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a pyrazole ring substituted with a 2,5-dimethoxyphenyl group and an azepane moiety linked to a methanone group. The structural complexity suggests diverse interactions with biological targets, which may lead to various therapeutic effects.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N4O3 |

| Molecular Weight | 426.5 g/mol |

| CAS Number | 1421532-70-8 |

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds with pyrazole and azepane structures often exhibit significant antioxidant and anti-inflammatory activities. Molecular docking studies have shown that related pyrazole derivatives can effectively scavenge free radicals and inhibit pro-inflammatory pathways, suggesting similar potential for this compound .

Anticancer Activity

A notable area of interest is the compound's anticancer properties. Studies on structurally similar compounds have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating a promising avenue for further exploration .

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors involved in cancer progression and inflammation. By binding to these targets, the compound may modulate their activity, leading to therapeutic effects.

Case Studies

- In Vitro Studies on Cancer Cell Lines

- Docking Simulations

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Pyrazole-Based Methanones

- Example 1: Compound: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone () Key Differences:

- Replaces the azepane-fluorophenyl group with a cyanothiophene ring.

- Impact: The thiophene and polar substituents likely increase hydrophilicity compared to the target compound’s lipophilic azepane and fluorophenyl groups. This difference may affect membrane permeability and target selectivity .

- Example 2: Compound: Methanone, (4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]- () Key Differences:

- Substitutes the dimethoxyphenyl group with a trifluoromethylphenyl moiety.

- Uses a dihydropyrazole ring instead of a fully aromatic pyrazole.

b. Heterocyclic Variations

- Example 3: Compound: 2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () Key Differences:

- Incorporates a pyrazolo[3,4-d]pyrimidine core fused to a chromenone system.

- Features dual fluorophenyl groups and a thiazole ring.

Physicochemical Properties

Inferred Bioactivity

- Target Compound : The 4-fluorophenyl group may enhance blood-brain barrier penetration, while the azepane ring could confer metabolic stability. The dimethoxyphenyl moiety might interact with serotonin or dopamine receptors, as seen in related psychoactive compounds .

- ’s trifluoromethyl group is prevalent in agrochemicals and pharmaceuticals (e.g., antimalarials), implying possible pesticidal or antiparasitic applications .

Q & A

Q. Critical parameters :

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Catalysts : Acidic or basic conditions (e.g., acetic acid or KOH) optimize cyclization .

- Temperature : Controlled heating (60–100°C) prevents side reactions .

Basic: Which analytical techniques are used to confirm the structure and purity of this compound?

- X-ray crystallography : Resolves bond lengths and angles (e.g., triclinic crystal system with , , ) .

- NMR spectroscopy : Identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl signals at δ 7.2–7.6 ppm) .

- HPLC : Quantifies purity (>95% for biological assays) .

Advanced: How can computational methods predict the bioactivity and binding interactions of this compound?

- Molecular docking (AutoDock/Vina) : Models interactions with targets (e.g., enzymes or receptors). For example, fluorophenyl groups may engage in hydrophobic pockets, while azepane contributes to conformational flexibility .

- Molecular dynamics (GROMACS) : Simulates stability of ligand-target complexes over time (e.g., RMSD < 2.0 Å indicates stable binding) .

- QSAR models : Relate substituent electronic properties (e.g., Hammett constants) to activity trends .

Advanced: How can researchers address discrepancies in reported biological activities of structurally similar compounds?

- Dose-response studies : Establish EC₅₀/IC₅₀ values to compare potency across assays .

- Structural analogs : Vary substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate activity contributors .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., DMSO vehicle) .

Basic: What is the role of crystallographic data in understanding this compound’s reactivity?

Crystal structures reveal:

- Conformational flexibility : Azepane rings adopt chair or boat conformations, affecting steric interactions .

- Intermolecular forces : Hydrogen bonds (e.g., N–H···O) stabilize the solid-state structure, informing solubility and stability .

Example : The title compound’s triclinic unit cell (, , ) suggests a compact packing arrangement .

Advanced: What strategies optimize the synthesis yield and scalability of this compound?

- Flow chemistry : Enhances reproducibility for multi-step reactions (e.g., azepane ring formation followed by pyrazole coupling) .

- Catalyst screening : Transition metals (e.g., Pd/C) improve cross-coupling efficiency for aryl groups .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product from regioisomers .

Basic: What biological activities are reported for structurally related pyrazoline derivatives?

- Antibacterial : MIC values of 8–32 µg/mL against S. aureus .

- Antifungal : 70–80% inhibition of C. albicans at 50 µM .

- Analgesic : 40–60% reduction in pain response in rodent models .

Note : Specific data for the title compound requires further study.

Advanced: How do electronic effects of substituents (e.g., methoxy vs. fluoro) influence reactivity and bioactivity?

- Methoxy groups : Electron-donating effects enhance resonance stabilization of intermediates during synthesis .

- Fluorine : Withdraws electrons via inductive effects, increasing metabolic stability and binding affinity to hydrophobic targets .

Experimental validation : Compare reaction rates (e.g., fluorophenyl derivatives react 20% faster than chlorophenyl analogs) .

Basic: What safety and handling protocols are recommended for this compound?

- Toxicity screening : Use in vitro assays (e.g., HepG2 cells for hepatotoxicity) before in vivo studies .

- Storage : -20°C under inert atmosphere (N₂/Ar) to prevent degradation .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.